molecular formula C4H6Cl2N2O3 B1401502 3,6-Dichloropyridazin-4-ol dihydrate CAS No. 1452487-57-8

3,6-Dichloropyridazin-4-ol dihydrate

Cat. No.: B1401502
CAS No.: 1452487-57-8
M. Wt: 201.01 g/mol
InChI Key: WVMYADUEIGDCQS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloropyridazin-4-ol dihydrate typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of pyridazine with chlorine gas under controlled conditions to introduce chlorine atoms at the 3 and 6 positions . The resulting product is then subjected to hydrolysis to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes followed by purification steps to ensure high purity. The compound is usually produced in solid form and stored under inert atmosphere at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloropyridazin-4-ol dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridazine derivatives, which can have different functional groups replacing the chlorine atoms .

Biological Activity

Chemical Structure and Properties
3,6-Dichloropyridazin-4-ol dihydrate is a heterocyclic compound characterized by its molecular formula C4H6Cl2N2O3C_4H_6Cl_2N_2O_3 and a molecular weight of 201.01 g/mol. The compound features a pyridazine ring with chlorine substituents at the 3 and 6 positions and a hydroxyl group at the 4 position, along with two water molecules integrated into its crystalline structure. This unique arrangement of functional groups influences both its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and agrochemicals.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, it has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. This includes binding to enzymes or receptors that play crucial roles in cellular processes. The presence of chlorine atoms and the hydroxyl group enhances its ability to form hydrogen bonds and engage in nucleophilic substitutions, which are essential for modulating enzyme activity.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial effects of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting that the compound could be developed into an effective antibacterial agent.
  • Anticancer Activity : In vitro studies using human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals unique features that enhance the biological activity of this compound:

Compound NameStructure CharacteristicsUnique Features
3,5-Dichloropyridazin-4-ol Chlorine at positions 3 and 5Different chlorine positioning affects reactivity
4-Hydroxy-3,5-dichloropyridine Pyridine ring instead of pyridazineStructural differences impact chemical behavior
Methyl 4,6-dichloropyridazine Methyl ester derivativeEnhanced solubility; potential prodrug

The unique arrangement of chlorine atoms and the hydroxyl group in this compound enhances its reactivity and biological interactions compared to these similar compounds.

Synthesis Methods

The synthesis of this compound typically involves chlorination reactions using pyridazine derivatives. Common methods include:

  • Chlorination with chlorine gas : This method introduces chlorine atoms at specific positions under controlled conditions.
  • Substitution reactions : Nucleophilic reagents can replace chlorine atoms with other functional groups to create derivatives with enhanced biological activities.

Applications

The compound finds applications across various domains:

  • Pharmaceuticals : As a potential scaffold for drug development targeting infectious diseases and cancer.
  • Agrochemicals : Investigated for use as pesticides or fungicides due to its antimicrobial properties.
  • Chemical Intermediates : Utilized in synthesizing more complex organic molecules in research settings.

Properties

IUPAC Name

3,6-dichloro-1H-pyridazin-4-one;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2O.2H2O/c5-3-1-2(9)4(6)8-7-3;;/h1H,(H,7,9);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMYADUEIGDCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C(C1=O)Cl)Cl.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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